4-[7-(4-chlorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(1-phenylethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It belongs to a class of compounds that have shown potential as antiviral and antimicrobial agents . The presence of the triazole moiety is common in many antifungal drugs, such as voriconazole and posaconazole .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine was reacted with different amines and triazole-2-thiol to synthesize a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using techniques like IR, 1H, 13C NMR, and mass spectral data . In some cases, the structure was further confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically nucleophilic substitutions . The presence of the triazole ring and the quinoxaline moiety can influence the reactivity of these compounds .Scientific Research Applications
Heterocyclic Compound Synthesis Research in the field of heterocyclic chemistry has led to the synthesis of novel compounds with potential therapeutic applications. For instance, novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized and tested for antimicrobial activity, highlighting the diverse biological activities of these heterocyclic compounds (El-Agrody et al., 2001). Similarly, pyrazoline and pyrazole derivatives have been prepared and evaluated for their antibacterial and antifungal properties, demonstrating the chemical versatility and potential pharmacological uses of these structures (Hassan, 2013).
Chemical Characterization and Biological Activity The synthesis and characterization of novel quinazolinone derivatives have also been reported, with some compounds screened for anti-inflammatory and analgesic activities, indicating the therapeutic potential of these heterocycles (Farag et al., 2012). This research underscores the importance of structural diversity in the development of new pharmacologically active agents.
Antimicrobial Applications Compounds containing fused 1,2,4-triazine moieties have been synthesized and evaluated for their antifungal activities, illustrating the ongoing interest in developing heterocyclic compounds as antimicrobial agents (Ibrahim et al., 2008). These studies contribute to the understanding of how structural variations within heterocyclic compounds can influence their biological activities.
Anticoronavirus and Antitumoral Activity Recent research has discovered new derivatives with promising in vitro anticoronavirus and antitumoral activities, highlighting the potential of heterocyclic compounds in addressing viral infections and cancer. These findings emphasize the significance of chemical synthesis in the development of novel therapeutic agents with broad biological activities (Jilloju et al., 2021).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned, compounds with a triazole nucleus are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Safety and Hazards
Future Directions
The future research directions could involve further exploration of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as antimicrobial agents . Additionally, modifications to the structure, such as the inclusion of a thioamide group, could potentially enhance the bioactivity of these compounds as antiviral agents .
properties
IUPAC Name |
4-[7-(4-chlorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(1-phenylethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-16(17-6-3-2-4-7-17)25-21(30)9-5-8-20-26-27-22-23(31)28(14-15-29(20)22)19-12-10-18(24)11-13-19/h2-4,6-7,10-16H,5,8-9H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHCOPNAYPLAMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCCC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.